molecular formula C8H5FN4 B14074317 1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- CAS No. 56108-14-6

1,2,4,5-Tetrazine, 3-(2-fluorophenyl)-

Cat. No.: B14074317
CAS No.: 56108-14-6
M. Wt: 176.15 g/mol
InChI Key: OWBYLDAXPCCXNL-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- is a derivative of 1,2,4,5-tetrazine, a nitrogen-rich heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-tetrazine derivatives typically involves the cyclization of nitriles with hydrazine, followed by oxidation. For 3-(2-fluorophenyl)-1,2,4,5-tetrazine, the process begins with the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the tetrazine ring, followed by oxidation to yield the final product .

Industrial Production Methods

Industrial production methods for 1,2,4,5-tetrazine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazines, pyridazines, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrazine, 3-(2-fluorophenyl)- involves its ability to participate in inverse electron demand Diels-Alder (iEDDA) reactions. This reaction mechanism allows the compound to form stable adducts with strained alkenes or alkynes, making it useful for bioorthogonal chemistry applications. The molecular targets and pathways involved include the formation of covalent bonds with biomolecules, enabling precise labeling and imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which enhances its reactivity and specificity in chemical reactions. This makes it particularly valuable in applications requiring high precision, such as bioorthogonal chemistry and imaging .

Biological Activity

1,2,4,5-Tetrazine derivatives, particularly 3-(2-fluorophenyl)-1,2,4,5-tetrazine, have garnered significant interest in the field of medicinal chemistry due to their unique biological activities and potential applications in chemical biology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, reactivity profiles, and applications in various research domains.

Molecular Formula : C7H6F N4
Molecular Weight : 166.15 g/mol
IUPAC Name : 3-(2-fluorophenyl)-1,2,4,5-tetrazine
Canonical SMILES : C1=NN=C(N=N1)C(=C2C=CC=CC=C2F)N

The biological activity of 1,2,4,5-tetrazine compounds is largely attributed to their ability to participate in bioorthogonal reactions. These reactions allow for selective labeling of biomolecules without interfering with natural biological processes. The tetrazine moiety can react with strained alkenes (dienophiles) through a process known as the inverse electron demand Diels-Alder (iEDDA) reaction. This property is exploited in various applications such as:

  • Chemical Proteomics : Tetrazines are used for tagging proteins in live cells for imaging and tracking purposes .
  • Fluorescent Probes : The compound has been utilized to develop probes that can detect reactive oxygen species (ROS), enhancing the understanding of oxidative stress in biological systems .

Biological Activity

Research indicates that compounds like 1,2,4,5-tetrazine can exhibit various biological activities:

  • Antioxidant Activity : Studies have shown that tetrazine derivatives can react with superoxide radicals, demonstrating their potential as antioxidants .
  • Anticancer Properties : The ability to selectively target cancer cells via bioorthogonal reactions positions tetrazine derivatives as promising candidates for anticancer therapies .
  • Imaging Applications : The incorporation of tetrazines into imaging agents allows for real-time tracking of cellular processes and disease progression .

Reactivity Profile

The reactivity of 1,2,4,5-tetrazines is influenced by substituents on the phenyl ring. For instance:

Substituent Reaction Rate (M−1 s−1) Notes
No substituent880 ± 10 (in vitro)Baseline reactivity
2-FluorophenylVaries based on conditionsEnhanced selectivity
Electron-withdrawing groupsIncreased reactivityImproves reaction rates with dienophiles

These variations underscore the importance of molecular design in optimizing the biological activity of tetrazines.

Study 1: Tetrazine Probes for Superoxide Detection

In a recent study, researchers synthesized tetrazine-based probes that were capable of detecting superoxide levels in live cells. The probes demonstrated a significant increase in fluorescence intensity correlated with superoxide concentrations induced by oxidative stress agents like paraquat .

Study 2: Bioorthogonal Labeling in Cancer Cells

Another investigation highlighted the use of tetrazine-dienophile reactions for labeling cancer cell surface proteins. This approach not only facilitated imaging but also allowed for targeted drug delivery systems designed to minimize off-target effects .

Properties

CAS No.

56108-14-6

Molecular Formula

C8H5FN4

Molecular Weight

176.15 g/mol

IUPAC Name

3-(2-fluorophenyl)-1,2,4,5-tetrazine

InChI

InChI=1S/C8H5FN4/c9-7-4-2-1-3-6(7)8-12-10-5-11-13-8/h1-5H

InChI Key

OWBYLDAXPCCXNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CN=N2)F

Origin of Product

United States

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